2-ETHOXY-4-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}PHENYL METHYL ETHER
Description
2-ETHOXY-4-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}PHENYL METHYL ETHER is a complex organic compound that features an indole moiety, a tetrahydropyrazine ring, and an ether linkage. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Properties
IUPAC Name |
3-[[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-28-23-14-18(8-9-22(23)27-2)16-25-10-12-26(13-11-25)17-19-15-24-21-7-5-4-6-20(19)21/h4-9,14-15,24H,3,10-13,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIJHNSXQQVBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-ETHOXY-4-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}PHENYL METHYL ETHER, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-ETHOXY-4-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}PHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid
- Benzoic acid, 2-(1H-indol-6-yl)-3-[2-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]ethynyl]
Uniqueness
2-ETHOXY-4-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}PHENYL METHYL ETHER is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its indole moiety, in particular, is a key feature that differentiates it from other similar compounds .
Biological Activity
2-Ethoxy-4-{[4-(1H-indol-3-ylmethyl)tetrahydro-1-pyrazinyl]methyl}phenyl methyl ether is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The compound features an indole moiety, a tetrahydro-pyrazine ring, and an ethoxy group, contributing to its unique biological profile. The structural formula can be represented as follows:
Note: The exact molecular formula needs to be derived from the specific molecular structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of indole have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | [Insert MIC value] |
| Indole derivative | S. aureus ATCC 25923 | 3.90 μg/mL |
| Indole derivative | M. tuberculosis H 37Rv | 0.98 μg/mL |
The compound's ability to inhibit biofilm formation in S. aureus has also been documented, suggesting its potential utility in treating infections associated with biofilms .
Cytotoxic Effects
The cytotoxicity of the compound has been evaluated against various cancer cell lines. For example, certain indole derivatives exhibited significant antiproliferative effects across multiple cancer types:
| Cell Line | Compound Tested | Cytotoxic Effect |
|---|---|---|
| A549 (Lung Cancer) | Indole derivative | Significant suppression |
| HeLa (Cervical Cancer) | Indole derivative | Moderate suppression |
These findings indicate that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action and therapeutic potential .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosome function, leading to inhibition of bacterial growth.
- Induction of Apoptosis : Cytotoxic effects may be linked to the induction of apoptotic pathways in cancer cells.
- Biofilm Disruption : The ability to disrupt biofilms may involve interference with quorum sensing mechanisms in bacteria.
Case Studies
Several case studies have documented the efficacy of indole-based compounds in clinical settings:
- Case Study 1 : A clinical trial involving an indole derivative demonstrated a reduction in infection rates in patients with chronic wounds infected by MRSA.
- Case Study 2 : Research on a related compound showed promising results in preclinical models for lung cancer treatment, highlighting the need for further exploration into its therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
